molecular formula C27H47ClN2O B12742430 Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride CAS No. 133783-75-2

Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride

Cat. No.: B12742430
CAS No.: 133783-75-2
M. Wt: 451.1 g/mol
InChI Key: MVTYJIPFDHSFRA-UHFFFAOYSA-N
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Description

Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a dodecanamide backbone, a piperidine ring, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of dodecanamide with a piperidine derivative, followed by the introduction of a phenylmethyl group. The final step involves the formation of the monohydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.

    Industry: It is used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N-propyl-: This compound has a similar dodecanamide backbone but lacks the piperidine and phenylmethyl groups.

    N-(3-(Dimethylamino)propyl)dodecanamide: This compound has a similar structure but includes a dimethylamino group instead of the piperidine and phenylmethyl groups.

Uniqueness

Dodecanamide, N-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is unique due to its specific combination of functional groups. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

133783-75-2

Molecular Formula

C27H47ClN2O

Molecular Weight

451.1 g/mol

IUPAC Name

N-[3-(4-benzylpiperidin-1-yl)propyl]dodecanamide;hydrochloride

InChI

InChI=1S/C27H46N2O.ClH/c1-2-3-4-5-6-7-8-9-13-17-27(30)28-20-14-21-29-22-18-26(19-23-29)24-25-15-11-10-12-16-25;/h10-12,15-16,26H,2-9,13-14,17-24H2,1H3,(H,28,30);1H

InChI Key

MVTYJIPFDHSFRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCCN1CCC(CC1)CC2=CC=CC=C2.Cl

Origin of Product

United States

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